molecular formula C8H13NO4 B2987599 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate CAS No. 2287237-47-0

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate

Cat. No. B2987599
M. Wt: 187.195
InChI Key: BLCONJMUNZSMJZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, also known as MEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MEP is a derivative of the natural amino acid L-glutamate and has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate works by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate binds to and activates a specific subtype of glutamate receptor known as the mGluR5 receptor. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.

Biochemical And Physiological Effects

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been shown to have various biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its high yield and simple synthesis method. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate. One area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate-based therapies for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate in these applications.
Another area of interest is the development of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as an anticancer agent. More research is needed to determine the mechanisms by which 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate induces apoptosis in cancer cells and to identify potential synergistic effects with other anticancer agents.
Finally, there is a growing interest in the use of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate as a tool for studying glutamate receptor function in the brain. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be used to selectively activate the mGluR5 receptor, allowing for the investigation of its role in various physiological and pathological processes.

Synthesis Methods

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be synthesized using a simple and efficient method that involves the reaction of L-glutamic acid with acrolein. The reaction results in the formation of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, which can be purified using standard chromatography techniques. The yield of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is typically high, making this synthesis method a viable option for large-scale production.

Scientific Research Applications

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been studied extensively for its potential therapeutic applications. One of the most promising applications of 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can protect neurons from oxidative stress and reduce inflammation, both of which are key factors in the development of these diseases. 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been shown to improve cognitive function and memory in animal models.
In addition to its neuroprotective properties, 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been studied for its potential as an anticancer agent. Studies have shown that 4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-O-methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-3-4-13-8(11)6(9)5-7(10)12-2/h3,6H,1,4-5,9H2,2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCONJMUNZSMJZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Methyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate

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